1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
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Overview
Description
1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-carbonyl intermediate, which can be synthesized through the acylation of 2,5-dimethylfuran. This intermediate is then reacted with piperazine to form 1-(2,5-dimethylfuran-3-carbonyl)piperazine .
The next step involves the synthesis of the pyrazino[1,2-b]indazole moiety. This can be achieved through a cyclization reaction involving appropriate precursors. Finally, the two intermediates are coupled under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl group would produce alcohols .
Scientific Research Applications
1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylfuran-3-carbonyl)piperazine: Shares the furan and piperazine moieties but lacks the pyrazino[1,2-b]indazole group.
Indazole derivatives: Compounds containing the indazole moiety, which have been studied for their medicinal properties.
Uniqueness
1-(2,5-dimethylfuran-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-17(15(2)28-14)21(27)25-11-9-24(10-12-25)20-19-16-5-3-4-6-18(16)23-26(19)8-7-22-20/h7-8,13H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGPJYIVUAPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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